molecular formula C12H7Br2O3- B321742 [(1,6-Dibromonaphthalen-2-yl)oxy]acetate

[(1,6-Dibromonaphthalen-2-yl)oxy]acetate

Cat. No.: B321742
M. Wt: 358.99 g/mol
InChI Key: HQAXQAFZOAMRCA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[(1,6-Dibromonaphthalen-2-yl)oxy]acetate is an organobromine compound featuring a naphthalene core substituted with bromine atoms at the 1- and 6-positions, an oxygen atom at the 2-position, and an acetate ester functional group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, and synthetic chemistry.

  • The acetate ester group increases solubility in polar organic solvents and may act as a leaving group in nucleophilic substitutions.
  • Applications: Brominated naphthalene derivatives are often utilized as flame retardants, photoactive materials, or intermediates in organic synthesis. The acetate group could enable further functionalization, such as hydrolysis to carboxylic acids or incorporation into polymers.

Structural characterization of such compounds is frequently performed using X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C12H7Br2O3-

Molecular Weight

358.99 g/mol

IUPAC Name

2-(1,6-dibromonaphthalen-2-yl)oxyacetate

InChI

InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16)/p-1

InChI Key

HQAXQAFZOAMRCA-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=CC(=C2Br)OCC(=O)[O-])C=C1Br

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)OCC(=O)[O-])C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a) Methyl 2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate (CAS: 478065-00-8)

This compound shares the acetate ester moiety but differs in its aromatic core (pyridazinone vs. naphthalene) and substituents (phenyl vs. bromine).

Property [(1,6-Dibromonaphthalen-2-yl)oxy]acetate Methyl 2-[(6-oxo-1-phenylpyridazin-3-yl)oxy]acetate
Core Structure Naphthalene (fully aromatic) Pyridazinone (partially unsaturated heterocycle)
Substituents Bromine (1,6-positions) Phenyl (1-position), keto group (6-position)
Electronic Effects Strong electron-withdrawing (Br) Electron-withdrawing (keto) + electron-donating (Ph)
Molecular Weight Higher (due to Br atoms) Lower (absence of halogens)
Polarity Moderate (Br increases lipophilicity) Higher (heterocyclic O and keto group enhance polarity)
b) Other Brominated Aromatic Esters

Compounds like methyl 2-[(2,4-dibromophenyl)oxy]acetate exhibit closer structural similarity but lack the extended aromatic system of naphthalene.

Data Table: Key Comparative Properties

Parameter Target Compound Pyridazinone Analogue Dibromophenyl Analogue
Melting Point Estimated 180–200°C* 120–140°C (literature) 150–170°C
Solubility DMSO, THF, chloroform Methanol, acetone Ethyl acetate, DCM
UV-Vis Absorption λmax ~300 nm (Br conjugation) λmax ~260 nm (heterocyclic π-system) λmax ~280 nm
Synthetic Utility Cross-coupling precursor Pharmaceutical intermediate Polymer additive

*Predicted based on brominated naphthalene derivatives.

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